molecular formula C17H20N4O8 B2701213 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate CAS No. 1448075-46-4

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate

Cat. No.: B2701213
CAS No.: 1448075-46-4
M. Wt: 408.367
InChI Key: ODHPUHKQWCFKLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have likely investigated various synthetic routes to obtain it. One such method could be the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) .

Scientific Research Applications

Photochemical Properties and Reactions

Photochemistry of Heterocyclic Compounds

The photochemical behavior of compounds related to 1,3,4-oxadiazoles, especially when reacted with furan, has been explored. Studies show that these reactions can lead to novel cycloadducts, suggesting potential in the development of new materials or chemical synthesis pathways (Tsuge, Oe, & Tashiro, 1973).

Biological Activities

Antimicrobial Activities

Research into the antimicrobial properties of azole derivatives, starting from furan-2-carbohydrazide, shows that certain oxadiazole and triazole derivatives exhibit antimicrobial activity against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). This highlights the potential of furan and oxadiazole derivatives in developing new antimicrobial agents.

Therapeutic Potential

Oxadiazole and furadiazole rings are known for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This makes them valuable synthons in drug development, with several commercially available drugs incorporating these motifs (Siwach & Verma, 2020).

Drug Delivery and NO Donation

Nitric Oxide Delivery

Furoxans, related to oxadiazole structures, have been studied for their ability to donate nitric oxide (NO) in response to specific stimuli. Polymeric micelles incorporating furoxan moieties have shown potential in delivering NO for therapeutic purposes, including anti-proliferative effects against cancer cells (Hasegawa, Wang, Chen, Uyama, & van der Vlies, 2016).

Energetic Materials

Insensitive Energetic Materials

The synthesis and characterization of compounds based on oxadiazole and furazan rings demonstrate their application in creating insensitive energetic materials. These compounds have been shown to possess moderate thermal stabilities and insensitivity towards impact and friction, suggesting their utility in safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Mechanism of Action

Properties

IUPAC Name

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4.C2H2O4/c20-13(19-3-6-21-7-4-19)10-18-8-11(9-18)15-16-14(17-23-15)12-2-1-5-22-12;3-1(4)2(5)6/h1-2,5,11H,3-4,6-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHPUHKQWCFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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